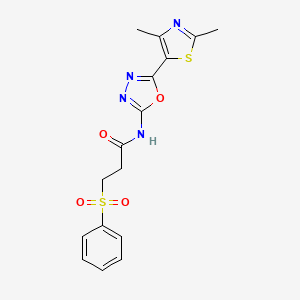

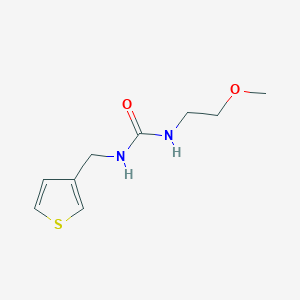

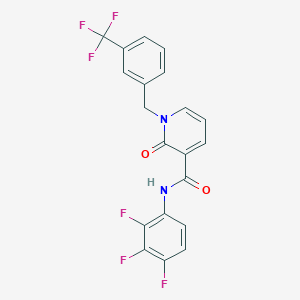

![molecular formula C13H20ClNO3 B2641636 5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride CAS No. 2243516-13-2](/img/structure/B2641636.png)

5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride” is a chemical compound with a molecular weight of 273.76 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound might involve the use of chiral amino alcohols as raw materials, which are oxidized to the aldehyde. This is followed by a Victoria ladder tin reaction, chiral hydrogenation, and an amidation condensation reaction .Molecular Structure Analysis

The InChI code for this compound is1S/C13H19NO3.ClH/c1-17-12-6-4-10 (5-7-12)9-11 (13 (15)16)3-2-8-14;/h4-7,11H,2-3,8-9,14H2,1H3, (H,15,16);1H . This indicates that the compound has a complex structure with multiple functional groups. It is stored at room temperature . The compound’s InChI code provides information about its molecular structure .

Scientific Research Applications

Chemical Synthesis and Molecular Characterization

One study discusses the preparation of L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, among other derivatives, as constituent amino acids in AM-toxins. The synthesis involves hydrolysis by heating with hydrochloric acid and details a method for synthesis and resolution of these compounds without drastic acid treatment, pointing towards its utility in producing specific amino acid derivatives for research purposes (Shimohigashi et al., 1976).

Radioligand Synthesis for PET Imaging

Another application is found in the synthesis of [O-methyl-11C]fluvoxamine, a radioligand for positron emission tomography (PET), demonstrating the compound's relevance in neuropharmacological research. This involves O-methylation of a precursor with [11C]methyl iodide, illustrating the compound's role in synthesizing radioligands for studying brain functions and disorders (Matarrese et al., 1997).

Corrosion Inhibition

Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. This indicates the potential of derivatives of the queried compound in industrial applications, such as protecting metals from corrosion (Bentiss et al., 2009).

Biosynthesis Study

A study on Athyrium yokoscense revealed the isolation of natural products closely related to the queried compound, shedding light on plant biosynthesis pathways and potentially guiding synthetic biology efforts for producing valuable chemicals (Hiraga et al., 1998).

Neuropharmacology

Research into the modulation of 5-HT4 receptors using agonists and antagonists involving derivatives similar to the queried compound demonstrates the importance of these molecules in studying cognitive processes and developing treatments for cognitive impairments (Marchetti et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-17-12-6-4-10(5-7-12)9-11(13(15)16)3-2-8-14;/h4-7,11H,2-3,8-9,14H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDDPZBDSDBCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2641555.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2641557.png)

![2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2641563.png)

![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2641570.png)